N-[(4-bromophenyl)methyl]-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide
Overview
Description
N-[(4-bromophenyl)methyl]-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide is the racemic mixture of ELN 318463, an amyloid precursor protein (APP) selective γ-secretase inhibitor. This compound is known for its differential inhibition of presenilin (PS1)- and PS2-comprised γ-secretase, with a significantly higher selectivity for PS1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for N-[(4-bromophenyl)methyl]-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide are not explicitly detailed in available literature. it is likely that the production involves large-scale synthesis techniques, ensuring high purity and yield, followed by rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromophenyl)methyl]-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide primarily undergoes inhibition reactions, specifically targeting γ-secretase. It demonstrates differential inhibition of presenilin (PS1)- and PS2-comprised γ-secretase .
Common Reagents and Conditions
The compound is typically used in in vitro and in vivo studies under controlled laboratory conditions. Common reagents include dimethyl sulfoxide (DMSO) for solubilization, and various buffers and media for biological assays .
Major Products Formed
The major products formed from the reactions involving this compound are primarily related to its inhibitory effects on γ-secretase, leading to reduced production of amyloid-beta peptides .
Scientific Research Applications
N-[(4-bromophenyl)methyl]-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is extensively used in studies related to Alzheimer’s disease due to its selective inhibition of amyloid precursor protein (APP) γ-secretase . The compound is also valuable in understanding the mechanisms of γ-secretase and its role in various cellular processes .
Mechanism of Action
N-[(4-bromophenyl)methyl]-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide exerts its effects by selectively inhibiting γ-secretase, an enzyme complex involved in the cleavage of amyloid precursor protein (APP). This inhibition reduces the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease . The compound shows a 51-fold higher selectivity for presenilin-1 (PS1) compared to presenilin-2 (PS2) .
Comparison with Similar Compounds
Similar Compounds
BMS 299897: A sulfonamide γ-secretase inhibitor with an IC50 of 7 nM for amyloid-beta production inhibition.
BMS-906024 (Osugacestat): An orally available and selective inhibitor of γ-secretase, active against all four Notch receptors.
Uniqueness
N-[(4-bromophenyl)methyl]-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide is unique due to its high selectivity for presenilin-1 (PS1) over presenilin-2 (PS2), making it a valuable tool in studying the specific roles of these presenilins in γ-secretase activity and amyloid-beta production .
Biological Activity
N-[(4-bromophenyl)methyl]-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group linked to a 4-bromophenyl and a 4-chloro substituent, along with an azepanone moiety. The structural formula can be summarized as follows:
Key Structural Components:
- Bromophenyl Group: Enhances lipophilicity and may influence binding affinity.
- Chloro Substituent: Potentially increases biological activity through electronic effects.
- Azepanone Ring: Provides structural rigidity and may contribute to receptor binding.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes or receptors involved in disease processes.
-
Inhibition of Carbonic Anhydrases (CAs):
- Sulfonamide derivatives are known for their ability to inhibit carbonic anhydrases, which play crucial roles in various physiological processes, including acid-base balance and respiration.
- The compound's structural features suggest it may exhibit potent inhibitory effects against certain CA isoforms, which could be beneficial in treating conditions like glaucoma or cancer .
- Antitumor Activity:
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its efficacy and selectivity. Research indicates that modifications to the bromophenyl and azepanone components can significantly affect biological activity:
Modification | Effect on Activity |
---|---|
Addition of electron-withdrawing groups | Increases binding affinity for target enzymes |
Alteration of the azepanone ring size | Modifies pharmacokinetics and bioavailability |
Variation in sulfonamide substituents | Impacts selectivity towards different CA isoforms |
Studies have shown that small changes in the molecular structure can lead to substantial differences in biological outcomes, highlighting the importance of systematic SAR investigations .
Case Studies
-
Study on CA Inhibition:
A recent study evaluated a series of sulfonamide derivatives for their inhibitory effects on human carbonic anhydrase isoforms. This compound exhibited significant inhibition against CA II and CA IX, with IC50 values in the nanomolar range, suggesting its potential as a therapeutic agent for conditions like glaucoma and cancer . -
Antitumor Efficacy:
In vitro studies demonstrated that this compound induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of apoptotic pathways through mitochondrial dysfunction, underscoring its potential as an antitumor drug .
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrClN2O3S/c20-15-6-4-14(5-7-15)13-23(18-3-1-2-12-22-19(18)24)27(25,26)17-10-8-16(21)9-11-17/h4-11,18H,1-3,12-13H2,(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCJYACFOQWRDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)N(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.